tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a carbamoyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity . The pathways involved in its mechanism of action include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the piperazine ring.
tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate: Contains a similar tert-butyl ester group but differs in the rest of the structure.
Uniqueness: tert-Butyl (2S)-2-carbamoylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring and a tert-butyl ester, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H19N3O3 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2-carbamoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1 |
InChI Key |
UVEICGPURAVJRL-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N |
Origin of Product |
United States |
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